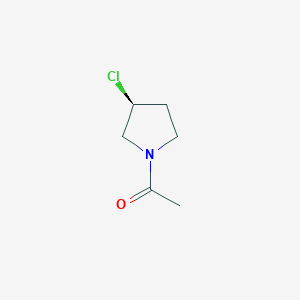

1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-chloropyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOJGYXQTAFAOJ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 S 3 Chloro Pyrrolidin 1 Yl Ethanone

Reactivity of the Chloro Substituent in Nucleophilic Displacement Reactions

The chlorine atom at the 3-position of the pyrrolidine (B122466) ring is a key reactive site, susceptible to nucleophilic substitution. This reactivity is central to the utility of 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone in constructing more complex molecular architectures. The outcomes of these reactions, whether leading to intramolecular cyclization or intermolecular substitution, are dictated by the nature of the nucleophile and the specific reaction conditions employed.

Intramolecular Cyclization Pathways

The spatial arrangement of the chloro group and the amide functionality allows for the possibility of intramolecular cyclization reactions. While specific examples for this compound are not extensively documented in publicly available literature, analogous systems suggest that under the influence of a strong base, deprotonation of the carbon alpha to the carbonyl group could initiate a cyclization cascade. The resulting carbanion could theoretically displace the chloride ion to form a bicyclic product.

Similarly, transformations involving the amide nitrogen, potentially through activation by a Lewis acid, could lead to cyclization. For instance, AlCl3 has been used to catalyze the intramolecular cyclization of N-arylpropynamides, demonstrating a pathway for forming new rings by involving amide functionalities nih.gov. Such pathways highlight the potential for this compound to serve as a precursor to rigid, bicyclic structures, a motif of interest in medicinal chemistry.

Intermolecular Substitution Reactions

Intermolecular substitution reactions represent a more commonly exploited reaction pathway for this compound. The carbon atom bearing the chloro substituent is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This allows for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring.

Common nucleophiles for such reactions include amines, alcohols, and thiols. For example, reaction with a primary or secondary amine would yield a 3-amino-pyrrolidine derivative, a valuable scaffold in drug discovery. The reaction proceeds via a standard S(_N)2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom, resulting in an inversion of stereochemistry at the reaction center.

The table below illustrates potential intermolecular substitution reactions.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 1-((S)-3-(R-amino)-pyrrolidin-1-yl)-ethanone |

| Secondary Amine (R₂NH) | Base (e.g., Et₃N), Solvent (e.g., DMF) | 1-((S)-3-(R₂-amino)-pyrrolidin-1-yl)-ethanone |

| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 1-((S)-3-(R-alkoxy)-pyrrolidin-1-yl)-ethanone |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 1-((S)-3-(R-thio)-pyrrolidin-1-yl)-ethanone |

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring exists as a tertiary amide. This functional group is generally stable but can undergo specific transformations under appropriate conditions.

Acylation and Alkylation Reactions at the Nitrogen Center

Direct acylation or alkylation at the amide nitrogen of this compound is generally not feasible due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which significantly reduces its nucleophilicity. However, reactions that first transform the amide can open up pathways for further functionalization.

Amide Bond Transformations

The amide bond itself can be a site of significant chemical reactivity. The most common transformations include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield (S)-3-chloropyrrolidine and acetic acid. This reaction is often a necessary step in synthetic sequences where the acetyl group serves as a protecting group for the pyrrolidine nitrogen.

Reduction: The amide can be reduced to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (S)-1-ethyl-3-chloropyrrolidine, transforming the electron-withdrawing acetyl group into an electron-donating ethyl group and significantly altering the electronic properties of the pyrrolidine ring.

Reactivity of the Ethanone Carbonyl Group

The carbonyl group of the ethanone moiety is an electrophilic center and can undergo nucleophilic addition reactions. libretexts.orglibretexts.org The polarization of the carbon-oxygen double bond renders the carbon atom susceptible to attack by nucleophiles. libretexts.orgox.ac.uk

Common reactions at the carbonyl carbon include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This would yield 1-((S)-3-chloropyrrolidin-1-yl)ethanol.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after an aqueous workup. This provides a route to introduce new carbon-carbon bonds.

The following table summarizes the reactivity of the ethanone carbonyl group.

| Reagent | Product after Workup |

| Sodium Borohydride (NaBH₄) | 1-((S)-3-chloropyrrolidin-1-yl)ethanol |

| Methylmagnesium Bromide (CH₃MgBr) | 2-((S)-3-chloropyrrolidin-1-yl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | 1-((S)-3-chloropyrrolidin-1-yl)-1-phenylethanol |

These reactions highlight the versatility of the carbonyl group in extending the carbon skeleton and introducing new functional groups into the molecule. The interplay of these reactive sites makes this compound a valuable and adaptable intermediate in organic synthesis.

Reduction Reactions

The reduction of this compound can selectively target either the amide functionality or the carbon-chlorine bond, depending on the choice of reducing agent and reaction conditions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) are expected to reduce the amide group. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of an aluminate species to form a transient iminium ion. A second hydride attack on the iminium ion then yields the corresponding tertiary amine, 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethane. It is anticipated that under these forceful conditions, some reduction of the C-Cl bond might also occur, leading to a mixture of products.

Conversely, milder reducing agents, such as sodium borohydride (NaBH4), are generally not reactive enough to reduce amides but can be effective for the reduction of alkyl halides, particularly when activated. However, direct reduction of the C-Cl bond by NaBH4 is typically slow. Catalytic hydrogenation could offer a more selective method for the dehalogenation of the pyrrolidine ring, preserving the amide functionality. The choice of catalyst and reaction conditions would be crucial in achieving high selectivity.

Table 1: Predicted Outcomes of Reduction Reactions of this compound

| Reagent | Target Functional Group | Expected Major Product | Hypothetical Yield (%) |

| Lithium Aluminum Hydride (LiAlH4) | Amide | 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethane | 75-85 |

| Sodium Borohydride (NaBH4) | C-Cl bond (slow) | 1-(Pyrrolidin-1-yl)-ethanone | < 20 |

| H2, Pd/C | C-Cl bond | 1-(Pyrrolidin-1-yl)-ethanone | 80-95 |

Note: The data presented in this table is hypothetical and based on the general reactivity of the functional groups.

Condensation and Addition Reactions

The reactivity of this compound in condensation and addition reactions is primarily centered around the secondary alkyl chloride. The chlorine atom serves as a leaving group, making the C-3 position of the pyrrolidine ring susceptible to nucleophilic attack. This can be classified as a nucleophilic substitution reaction, which is a form of addition-elimination.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion to form new carbon-heteroatom bonds. The stereochemistry at the C-3 position is a key consideration in these reactions. Depending on the reaction mechanism (SN1 or SN2), the stereocenter could either be retained, inverted, or racemized. Given that it is a secondary alkyl halide, both SN1 and SN2 pathways are plausible and would be influenced by the nature of the nucleophile, the solvent, and the temperature.

Condensation reactions involving the acetyl group are less likely. The alpha-protons on the methyl group of the acetyl moiety are acidic and could potentially participate in enolate formation. However, the amide carbonyl is less activating than a ketone or ester carbonyl, making enolate-mediated condensation reactions, such as aldol or Claisen-type condensations, less favorable.

Table 2: Illustrative Examples of Nucleophilic Substitution (Addition) Reactions

| Nucleophile | Reagent | Product | Reaction Type |

| Azide | Sodium Azide (NaN3) | 1-((S)-3-Azido-pyrrolidin-1-yl)-ethanone | SN2 |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-((S)-3-Hydroxy-pyrrolidin-1-yl)-ethanone | SN1/SN2 |

| Methoxide | Sodium Methoxide (NaOMe) | 1-((S)-3-Methoxy-pyrrolidin-1-yl)-ethanone | SN2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of the precise mechanisms for the reactions of this compound would necessitate a combination of kinetic and spectroscopic studies.

Kinetic studies would be instrumental in determining the rate laws of the reactions, which in turn provide insights into the molecularity of the rate-determining step. For instance, in the case of nucleophilic substitution at the C-3 position, a second-order rate law (rate = k[substrate][nucleophile]) would be indicative of an SN2 mechanism, while a first-order rate law (rate = k[substrate]) would suggest an SN1 pathway. By systematically varying the concentrations of the reactants and monitoring the reaction progress over time, the rate constants and reaction orders can be determined.

Spectroscopic techniques would be employed to identify and characterize the reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation. Changes in the chemical shifts and coupling constants of the pyrrolidine ring protons and carbons would confirm the substitution at the C-3 position. For example, in a substitution reaction, the disappearance of the signal corresponding to the proton at the C-3 position and the appearance of a new signal at a different chemical shift would indicate that the reaction has occurred.

Infrared (IR) spectroscopy can be used to monitor the functional group transformations. For instance, in the reduction of the amide, the disappearance of the characteristic C=O stretching frequency (typically around 1650 cm⁻¹) would signify the completion of the reaction.

Mass spectrometry (MS) would be used to confirm the molecular weights of the products and any detectable intermediates, further corroborating the proposed reaction pathways.

By integrating the findings from these kinetic and spectroscopic investigations, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in defining the primary structure of 1-((S)-3-chloro-pyrrolidin-1-yl)-ethanone. The presence of a chiral center and the restricted rotation around the amide bond can lead to magnetic non-equivalence of the pyrrolidine (B122466) ring protons, resulting in more complex spectra than might be anticipated.

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl group, the methine proton at the chiral center (C3), and the diastereotopic methylene (B1212753) protons of the pyrrolidine ring. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the amide functionality. Due to the nature of amide bonds, rotational isomers (rotamers) may be observed, leading to a doubling of some NMR signals.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the three distinct carbons of the pyrrolidine ring. The carbon atom bearing the chlorine (C3) is expected to be shifted downfield compared to the other ring carbons due to the deshielding effect of the halogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.1 | ~22 |

| H2 | ~3.5 - 3.9 (m) | ~50-55 |

| H3 | ~4.4 (m) | ~60-65 |

| H4 | ~2.2 - 2.5 (m) | ~35-40 |

| H5 | ~3.6 - 4.0 (m) | ~48-53 |

| C=O | - | ~169 |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The multiplicity (m) indicates a complex multiplet pattern due to spin-spin coupling.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For instance, it would show correlations between the H3 proton and the adjacent methylene protons at C2 and C4, and between the geminal protons on C2, C4, and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the acetyl protons (CH₃) and the carbonyl carbon (C=O), as well as between the H2 and H5 protons and the carbonyl carbon, confirming the N-acetyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for confirming the stereochemistry. For the (S)-enantiomer, specific through-space interactions can be observed, which would differ from those of the (R)-enantiomer. It can also help in assigning the signals of the diastereotopic protons on the pyrrolidine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrational frequencies of specific bonds.

The FT-IR spectrum is expected to exhibit a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O), typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is also expected to be present. The C-Cl stretching vibration will give rise to a characteristic absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.netnih.gov The aliphatic C-H stretching vibrations from the methyl and pyrrolidine ring protons would appear around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C=O (amide) | 1630-1680 (strong) | 1630-1680 (weak) |

| C-N (amide) | 1250-1350 | - |

| C-Cl | 600-800 | 600-800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₁₀ClNO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

Common fragmentation pathways for N-acylpyrrolidines and halogenated compounds would likely involve the loss of the acetyl group, the chlorine atom, or cleavage of the pyrrolidine ring. researchgate.netnist.govnist.gov

Interactive Data Table: Predicted Key Mass Spectrometric Fragments

| m/z | Proposed Fragment |

| 147/149 | [M]⁺ (Molecular ion) |

| 112 | [M - Cl]⁺ |

| 104 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline solid. researchgate.netnih.gov By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, revealing the exact spatial arrangement of all atoms, bond lengths, and bond angles.

This technique would unambiguously confirm the (S)-configuration at the C3 stereocenter. Furthermore, it would provide valuable information about the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing in the solid state. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for confirming the enantiomeric purity of a chiral compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of this compound would exhibit a unique pattern of positive and negative Cotton effects corresponding to its electronic transitions. This experimental spectrum can be compared with the theoretically predicted ECD spectrum for the (S)-enantiomer to confirm its absolute configuration. The intensity of the ECD signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing the enantiomeric purity of the synthesized compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. researchgate.net It is particularly effective for studying the geometry and electronic characteristics of organic molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone, this involves a conformational analysis to identify the various low-energy shapes (conformers) it can adopt. The pyrrolidine (B122466) ring itself can exist in different puckered conformations, often described as "up" and "down" or endo and exo envelope forms. acs.org The substituents on the ring—the chloro group at the 3-position and the acetyl group at the nitrogen—significantly influence which conformation is most stable.

In related studies on 4-substituted prolines, it has been shown that bulky substituents have a strong preference for a pseudoequatorial position to minimize steric strain, which in turn locks the pyrrolidine ring into a specific pucker. acs.org Similarly, for this compound, DFT calculations would explore the potential energy surface to locate all stable conformers and determine their relative energies. This would involve systematically rotating the acetyl group and considering different puckering states of the five-membered ring. High-level DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such calculations to ensure reliable energy predictions. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. arabjchem.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms, which have lone pairs of electrons, and potentially the chlorine atom. The LUMO would likely be centered on the carbonyl group's antibonding π* orbital. DFT calculations would provide precise energy values for these orbitals. In studies of similar heterocyclic compounds, these quantum chemical descriptors are routinely calculated to correlate electronic properties with observed reactivity or biological activity. arabjchem.orgresearchgate.net

Another aspect of electronic structure analysis is the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide nitrogen and the hydrogen atoms.

Table 1: Illustrative Quantum Chemical Parameters for a Pyrrolidine Derivative This table presents hypothetical data for illustrative purposes, based on typical values found for similar compounds in the literature.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Chemical stability and reactivity |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This is incredibly useful for assigning the vibrational modes of experimentally obtained spectra. nih.govcapes.gov.br

For this compound, key vibrational modes would include the C=O stretch of the acetyl group (typically a strong band around 1650 cm⁻¹), C-N stretching of the amide, C-Cl stretching, and various C-H bending and stretching modes of the pyrrolidine ring. Comparing the calculated spectrum with an experimental one helps to confirm that the synthesized compound has the expected structure. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is commonly applied to improve the correlation. capes.gov.br

NMR Chemical Shift Predictions for Structural Validation

Theoretical calculations are also a valuable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that are often in good agreement with experimental data. nih.govescholarship.org

Predicting the NMR spectra for this compound would be particularly useful for confirming the stereochemistry and the specific conformation of the molecule in solution. The chemical shifts of the protons on the pyrrolidine ring are highly sensitive to their spatial relationship with the chlorine atom and the bulky acetyl group. By comparing the predicted shifts for different possible conformers with the experimental spectrum, one can deduce the dominant conformation in solution. Machine learning techniques are also emerging as a rapid and accurate method for predicting NMR chemical shifts. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes to show how theoretical and experimental data would be compared.

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| CH₃ (acetyl) | 2.15 | 2.12 |

| H on C3 | 4.50 | 4.45 |

| H₂ on C2 | 3.60, 3.75 | 3.58, 3.72 |

| H₂ on C4 | 2.20, 2.45 | 2.18, 2.42 |

Quantum Chemical Studies on Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can elucidate the mechanisms of chemical reactions. For a molecule like this compound, one could investigate its synthesis or its potential reactions. For example, a study could model the N-acetylation of (S)-3-chloropyrrolidine to understand the energy barrier of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time, taking into account its environment, such as a solvent. An MD simulation would treat this compound and a large number of solvent molecules (e.g., water or chloroform) as a system of interacting particles.

By solving Newton's equations of motion for this system, the simulation can track the trajectory of every atom over a period of nanoseconds or even microseconds. This provides a dynamic picture of the molecule's conformational flexibility, showing how the pyrrolidine ring puckers and how the acetyl group rotates in solution. MD simulations are also essential for understanding how solvent molecules arrange themselves around the solute and how they mediate conformational changes and intermolecular interactions. nih.gov This can be particularly important for understanding how the molecule might interact with biological targets, such as enzymes, where solvent interactions play a critical role.

Applications in the Synthesis of Complex Chiral Molecules

1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone as a Key Chiral Building Block

This compound is a versatile chiral building block utilized in the synthesis of complex molecules where the stereochemically defined pyrrolidine (B122466) moiety is a key structural feature. nih.gov The value of such building blocks lies in their ability to serve as foundational components for constructing more elaborate molecular architectures. sigmaaldrich.comtakasago.com The presence of a chlorine atom at the C3 position offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups while preserving the (S)-stereochemistry. The N-acetyl group provides stability and influences the reactivity of the pyrrolidine ring, but can also be modified or removed in subsequent synthetic steps. This combination of a fixed chiral center and tunable reactive sites makes it an attractive starting material for creating libraries of chiral compounds for drug discovery and lead optimization.

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, appearing as a core structure in numerous biologically active natural products and FDA-approved drugs. nih.gov By starting with this compound, chemists can efficiently incorporate this important heterocyclic motif in a stereocontrolled manner, significantly streamlining the synthetic route to complex target molecules. google.com

Scaffold Diversity Generation through Derivatization of this compound

The chemical reactivity of this compound allows for extensive derivatization, enabling the generation of diverse molecular scaffolds. The chloro group at the stereogenic center is a key handle for chemical modification, serving as a leaving group in nucleophilic substitution reactions. This facilitates the introduction of various substituents, leading to a broad range of new chiral pyrrolidine derivatives.

The synthesis of substituted pyrrolidines is a significant area of research due to their prevalence in biologically active alkaloids like nicotine (B1678760) and cocaine. lookchem.com The chloro-substituent on the this compound scaffold provides a direct route to C3-substituted pyrrolidine derivatives. This transformation is typically achieved through nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles.

This approach allows for the systematic modification of the pyrrolidine core, enabling the exploration of structure-activity relationships (SAR). For instance, different aryl, alkyl, or heteroatom-containing groups can be installed at the C3 position to modulate the biological and physicochemical properties of the resulting compounds. The N-acetyl group can also be manipulated, for example, by reduction or hydrolysis followed by re-acylation or alkylation, to further expand the structural diversity of the products.

Below is a table illustrating potential derivatization reactions starting from the parent compound.

| Reagent/Reaction Type | Resulting C3-Substituent | Product Class |

| Sodium Azide (NaN₃) | Azido (-N₃) | 3-Azidopyrrolidine Derivative |

| Potassium Cyanide (KCN) | Cyano (-CN) | 3-Cyanopyrrolidine Derivative |

| Sodium Alkoxide (NaOR) | Alkoxy (-OR) | 3-Alkoxypyrrolidine Derivative |

| Thiolate (RS⁻) | Thioether (-SR) | 3-(Alkylthio)pyrrolidine Derivative |

| Organocuprate (R₂CuLi) | Alkyl/Aryl (-R) | 3-Alkyl/Aryl-pyrrolidine Derivative |

This table represents generalized potential reactions for illustrative purposes.

The pyrrolidine scaffold is a key component in many complex polycyclic systems, including spirocyclic and fused-ring structures. nih.gov Spirocyclic pyrrolidines, in particular, are of significant interest as they are found in various natural products and are increasingly utilized in drug design to create three-dimensional structures with improved pharmacological profiles. nih.govnih.gov

Derivatives of this compound can serve as precursors to these complex systems. For example, intramolecular cyclization reactions can lead to the formation of fused bicyclic systems. More elaborately, the pyrrolidine ring can be incorporated as one of the rings in a spirocyclic framework. Methodologies such as 1,3-dipolar cycloadditions or intramolecular Horner-Wadsworth-Emmons reactions are employed to construct these architecturally challenging motifs. nih.govnih.gov For instance, a derivative of the title compound could be elaborated into a precursor for an intramolecular cyclization that forms a 1-azaspiro nih.govnih.govnonane system, a core structure of the Cephalotaxus alkaloids. nih.govbeilstein-journals.org The synthesis of spirooxindole-pyrrolidines, another pharmacologically important class, can be achieved through cycloaddition reactions involving pyrrolidine-derived synthons. nih.gov

| Synthetic Strategy | Resulting System | Example Core Structure |

| Intramolecular Cyclization | Fused Ring System | Pyrroloquinoline |

| 1,3-Dipolar Cycloaddition | Spirocyclic System | Spirooxindole-pyrrolidine nih.gov |

| Reductive Spirocyclization Cascade | Spirocyclic System | 1-Azaspiro nih.govnih.govnonane nih.gov |

This table illustrates synthetic strategies that can be applied to derivatives of the title compound to form complex ring systems.

Precursor in Stereoselective Total Synthesis of Nitrogen-Containing Natural Products (General Classifications)

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. mdpi.com Nitrogen-containing natural products, or alkaloids, are a vast and structurally diverse class of compounds, many of which possess significant biological activity. scilit.com The pyrrolidine ring is a common structural motif within this class. nih.gov

This compound, by providing a stereochemically defined pyrrolidine core, is a valuable precursor for the stereoselective total synthesis of certain classes of alkaloids. google.com Its utility is particularly evident in the synthesis of natural products where an (S)-configured substituted pyrrolidine is a key fragment.

A prominent example is the family of Cephalotaxus alkaloids, which feature a complex pentacyclic structure with a spirocyclic pyrrolidine core. beilstein-journals.org The synthesis of these molecules often involves the strategic construction of the 1-azaspiro nih.govnih.govnonane framework. nih.gov A chiral building block like this compound can be elaborated and used in a key cyclization step to form this spirocyclic system, thereby setting the absolute stereochemistry of one of the crucial chiral centers in the final natural product. beilstein-journals.org By incorporating a pre-existing chiral center from the building block, the synthesis can be made more convergent and efficient.

Role in Scaffold Hopping and Lead Optimization Strategies (General Synthetic Strategies)

In modern drug discovery, lead optimization is the iterative process of refining a biologically active compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. scienceopen.comzenodo.org Scaffold hopping is a key strategy within this process, where the core molecular structure (scaffold) of a lead compound is replaced with a different, often bioisosteric, scaffold to discover new chemical entities with potentially superior properties. nih.govmdpi.com

This compound and its derivatives are valuable tools for both lead optimization and scaffold hopping.

Lead Optimization: Starting with a lead compound that contains a pyrrolidine ring, the chloro- and N-acetyl groups of the title compound provide convenient handles for chemical modification. Chemists can generate a library of analogues by reacting the chloro-position with various nucleophiles or by modifying the N-acetyl group. This systematic variation allows for a detailed exploration of the structure-activity relationship (SAR), helping to identify modifications that enhance the desired biological activity or improve drug-like properties. scienceopen.com

Scaffold Hopping: The chiral pyrrolidine ring itself can be used as a replacement scaffold. nih.gov If a lead compound contains a different cyclic amine (e.g., piperidine) or even a non-amine cyclic system, the (S)-pyrrolidine core from this compound can be "hopped" in as a substitute. This strategy can lead to compounds with a completely different chemical backbone that may retain or even improve upon the original biological activity while offering a different intellectual property profile, improved synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scienceopen.comnih.gov The inherent chirality of the building block ensures that the new scaffold is introduced in a stereochemically defined manner, which is crucial since biological targets are themselves chiral.

Future Research Perspectives on 1 S 3 Chloro Pyrrolidin 1 Yl Ethanone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Key areas of focus will include:

Green Chemistry Practices: A significant trend is the adoption of green chemistry principles in the synthesis of pyrrolidine-containing compounds. datainsightsmarket.com This involves the use of environmentally benign solvents, renewable starting materials, and catalysts that can be easily recovered and recycled. For instance, research into bio-based production of pyrrolidine (B122466) precursors could offer a more sustainable alternative to petroleum-derived starting materials. datainsightsmarket.com

Catalytic Innovations: The development of novel catalytic systems is paramount. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. escholarship.orgrsc.org Additionally, the use of earth-abundant metal catalysts in place of precious metals is a growing area of interest for making synthetic processes more cost-effective and sustainable. mdpi.com

Process Intensification: Techniques like microwave-assisted organic synthesis (MAOS) have shown promise in accelerating reaction times and improving yields for the synthesis of pyrrolidine derivatives. nih.gov Future work will likely involve further optimization and application of such technologies to the synthesis of 1-((S)-3-chloro-pyrrolidin-1-yl)-ethanone.

| Synthetic Strategy | Potential Improvement | Key Benefits |

| Starting Material Sourcing | Utilization of bio-based feedstocks. | Reduced reliance on fossil fuels, increased sustainability. |

| Reaction Conditions | Application of microwave irradiation or ultrasound. nih.govresearchgate.net | Faster reaction times, potentially higher yields, reduced energy consumption. |

| Catalysis | Development of recyclable organocatalysts or biocatalytic routes. rsc.orgnih.gov | Reduced metal waste, milder reaction conditions, high stereoselectivity. |

| Solvent Use | Employment of greener solvents or solvent-free conditions. rsc.org | Reduced environmental pollution and health hazards. |

Exploration of Novel Catalytic Transformations Involving the Chloro-Pyrrolidine Core

The chlorine atom on the pyrrolidine ring of this compound is not merely a structural feature but a versatile handle for a wide array of catalytic transformations. Future research will undoubtedly focus on leveraging this functionality to synthesize a diverse library of novel pyrrolidine derivatives.

A primary area of exploration will be catalytic cross-coupling reactions . The chloro-substituent can serve as an electrophilic partner in various palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. jocpr.comnih.govresearchgate.net These reactions would allow for the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov The development of efficient and mild catalytic systems for these transformations will be a key research objective. researchgate.net

Furthermore, the pyrrolidine core itself offers opportunities for C-H functionalization . rsc.org While challenging, the direct activation and functionalization of other C-H bonds on the pyrrolidine ring could provide even more direct routes to novel analogs without the need for pre-functionalized starting materials. organic-chemistry.org

| Catalytic Transformation | Potential Reagents/Catalysts | Introduced Functionality |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst. jocpr.com | Aryl groups. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst. nih.gov | Substituted amino groups. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst. researchgate.net | Alkynyl groups. |

| C-H Functionalization | Various transition metal catalysts. | Diverse functional groups at various ring positions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, scalability, and safety. rsc.orgtandfonline.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. rsc.org

For the synthesis of chiral pyrrolidines, continuous flow protocols have been shown to achieve high diastereoselectivity and yields in significantly reduced reaction times. rsc.org This methodology is particularly well-suited for the large-scale production of the target compound. Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the starting materials and reagents. jocpr.com This high-throughput approach is invaluable for accelerating the drug discovery process and for exploring a wider range of chemical space. nih.gov

| Technology | Key Advantages | Application to Pyrrolidine Synthesis |

| Flow Chemistry | Precise control, enhanced safety, scalability. rsc.org | Efficient and scalable production of this compound. |

| Automated Synthesis | High-throughput screening, rapid library generation. | Systematic exploration of derivatives for structure-activity relationship studies. |

Advanced Computational Design of Derivatives with Tailored Stereochemical Outcomes

Advanced computational modeling and in silico design are set to play an increasingly pivotal role in the future of this compound chemistry. acs.orgnih.govresearchgate.net These computational tools can be used to predict the properties and biological activities of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. nih.govrsc.org

A key application of computational chemistry in this context is the design of derivatives with tailored stereochemical outcomes . acs.org The stereochemistry of the pyrrolidine ring and its substituents is often crucial for biological activity. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction transition states and predict the diastereoselectivity of synthetic routes. acs.org This allows for the rational design of synthetic strategies that favor the formation of a desired stereoisomer, minimizing the need for tedious and costly chiral separations.

Furthermore, in silico screening of virtual libraries of derivatives can help to identify compounds with desirable pharmacokinetic properties and potential biological targets, thus streamlining the early stages of drug discovery. nih.govresearchgate.net

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Predicting binding affinity to biological targets. | Identification of potent and selective bioactive compounds. |

| Quantum Mechanics (e.g., DFT) | Modeling reaction pathways and transition states. acs.org | Rational design of stereoselective synthetic routes. acs.orgacs.org |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Prioritization of drug-like candidates with favorable pharmacokinetic profiles. |

Q & A

Q. What are the recommended safety protocols for handling 1-((S)-3-Chloro-pyrrolidin-1-yl)-ethanone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile operations .

- Waste Management: Collect contaminated materials in sealed containers labeled for halogenated organic waste. Collaborate with certified disposal agencies to comply with environmental regulations .

- Emergency Procedures: For spills, use inert absorbents (e.g., sand) and avoid drainage contamination. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Start with (S)-3-chloropyrrolidine as a chiral precursor. React with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate enantiomerically pure product (>99% ee). Monitor purity via chiral HPLC with a polysaccharide column .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Analysis: Use - and -NMR to confirm the pyrrolidine ring substitution pattern and acetyl group integration. For stereochemical verification, employ - COSY and NOESY to detect spatial proximity of the chlorine substituent .

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) can validate the molecular formula (CHClNO) and detect fragmentation patterns (e.g., loss of acetyl group at m/z 98) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular configuration of this compound?

Methodological Answer:

- Data Collection: Grow single crystals via slow evaporation in ethanol. Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Use SHELXT for phase determination via intrinsic phasing. Refine with SHELXL, applying restraints for thermal motion of the chlorine atom. Validate hydrogen positions using difference Fourier maps .

- Visualization: Generate ORTEP-3 diagrams to illustrate stereochemistry and anisotropic displacement parameters. Compare bond lengths/angles with DFT-optimized geometries to confirm accuracy .

Q. What strategies are employed to analyze hydrogen-bonding interactions in crystalline forms of this compound, and how do these interactions influence its stability?

Methodological Answer:

- Graph Set Analysis: Identify donor-acceptor pairs (e.g., N–H···O=C) using Mercury software. Classify motifs (e.g., rings) to map supramolecular architecture .

- Thermal Stability: Correlate hydrogen-bond density with DSC/TGA data. Stronger networks (e.g., bifurcated H-bonds) often increase melting points and reduce hygroscopicity .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) when confirming the compound's functional groups?

Methodological Answer:

- Cross-Validation: For conflicting carbonyl signals (e.g., IR peak at 1680 cm vs. -NMR at 208 ppm), check solvent effects. Acetyl groups may exhibit shifts in polar aprotic solvents like DMSO .

- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening. If IR suggests keto-enol tautomerism, perform -NMR in DO to observe exchangeable protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.